Phenol, 4-[[4-[(3-nitrophenyl)azo]phenyl]azo]-
CAS No.: 68201-77-4
Cat. No.: VC18447809
Molecular Formula: C18H13N5O3
Molecular Weight: 347.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68201-77-4 |
|---|---|
| Molecular Formula | C18H13N5O3 |
| Molecular Weight | 347.3 g/mol |
| IUPAC Name | 4-[[4-[(3-nitrophenyl)diazenyl]phenyl]diazenyl]phenol |
| Standard InChI | InChI=1S/C18H13N5O3/c24-18-10-8-15(9-11-18)20-19-13-4-6-14(7-5-13)21-22-16-2-1-3-17(12-16)23(25)26/h1-12,24H |
| Standard InChI Key | HFFLNPOQMNVCOC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)O |
Introduction
Chemical Structure and Molecular Characteristics
Stereochemical and Electronic Features
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Stereochemistry: The molecule is achiral, with no defined stereocenters, but contains two E/Z centers at the azo linkages .
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Electronic Properties: The nitro group acts as a strong electron-withdrawing group, while the phenol moiety donates electrons, creating a push-pull system that enhances light absorption in the visible spectrum.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₃N₅O₃ | |
| Molecular Weight | 347.3 g/mol | |
| CAS Registry Number | 68201-77-4 | |
| EINECS Number | 269-237-7 |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a two-step diazotization and coupling process:
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Diazotization: Aniline derivatives are treated with nitrous acid (HNO₂) at 0–5°C to form diazonium salts.
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Azo Coupling: The diazonium salt reacts with phenol under alkaline conditions (pH 8–10) to form the azo linkage. For meta-substituted derivatives like this compound, the nitro group is introduced via nitration prior to coupling.
Industrial Manufacturing
Industrial production employs continuous flow reactors to optimize yield (typically >85%) and purity. Key parameters include:
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Temperature control (<10°C) to prevent diazonium salt decomposition.
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pH monitoring to ensure coupling efficiency.
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Automated purification systems using column chromatography or crystallization.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water due to hydrophobic aromatic regions.
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Stability: Decomposes above 250°C, with photodegradation observed under UV light due to azo bond cleavage.
Spectroscopic Data
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UV-Vis Absorption: λₘₐₐ ≈ 480 nm (orange-red color), attributed to π→π* transitions in the conjugated system.
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IR Spectroscopy: Peaks at 1600 cm⁻¹ (C=C aromatic), 1520 cm⁻¹ (N=N stretch), and 1340 cm⁻¹ (NO₂ symmetric stretch).
Applications and Research Findings
Dye and Pigment Industry
The compound’s intense coloration makes it suitable for:
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Textile Dyes: Used in polyamide and polyester fabrics due to high wash-fastness.
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Inkjet Inks: Provides vibrancy in commercial printing applications.
Biomedical Research
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Histological Staining: Binds to amyloid proteins in Alzheimer’s disease research, enabling visualization under microscopy.
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Antimicrobial Studies: Nitro groups confer mild bacteriostatic activity against Gram-positive bacteria.
Materials Science
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Nonlinear Optical Materials: The conjugated system enhances second-harmonic generation (SHG) for laser applications.
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Sensors: Nitro group redox activity enables detection of heavy metals in environmental samples.
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